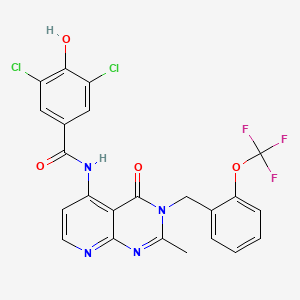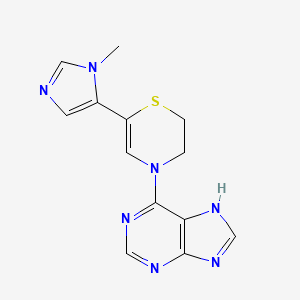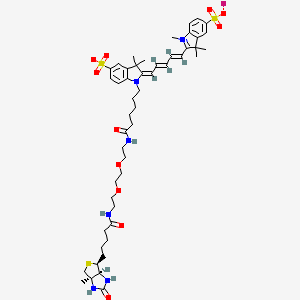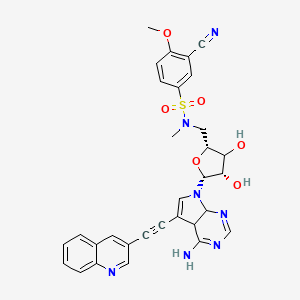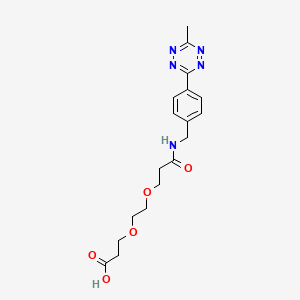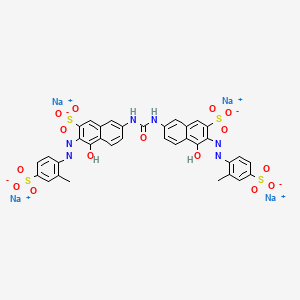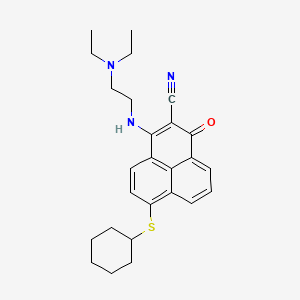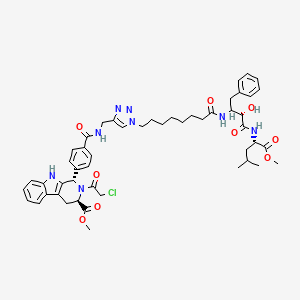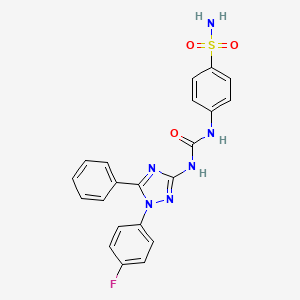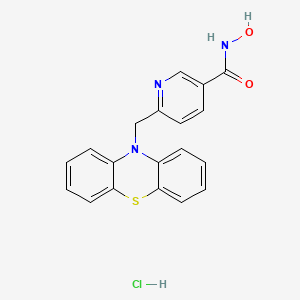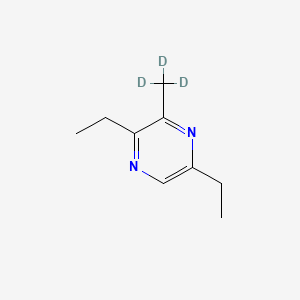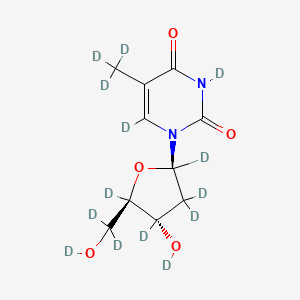![molecular formula C26H19F3N2O4 B12380310 N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a chromenone moiety, a trifluoromethyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Chromenone Derivative: The chromenone moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Methoxylation: The chromenone derivative is then methoxylated using methanol and a suitable base such as sodium hydride.
Formation of the Schiff Base: The methoxylated chromenone is reacted with 2-aminobenzaldehyde to form the Schiff base through a condensation reaction.
Acetamide Formation: The final step involves the reaction of the Schiff base with 4-(trifluoromethyl)phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aromatic compounds with nucleophilic groups.
Scientific Research Applications
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anti-cancer or anti-inflammatory agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors or light-emitting materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-[(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar ether linkage and amine functionality.
Bromomethyl methyl ether: Shares the methoxy group and can undergo similar substitution reactions.
Glutaminase Inhibitor, Compound 968: Similar in terms of its potential medicinal applications.
Uniqueness
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a chromenone moiety, a Schiff base, and a trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H19F3N2O4 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H19F3N2O4/c27-26(28,29)21-11-9-17(10-12-21)13-24(32)31-30-15-19-6-2-3-7-22(19)34-16-20-14-18-5-1-4-8-23(18)35-25(20)33/h1-12,14-15H,13,16H2,(H,31,32)/b30-15+ |
InChI Key |
KEVSKZZPRQNMMO-FJEPWZHXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)COC3=CC=CC=C3/C=N/NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)COC3=CC=CC=C3C=NNC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)
